molecular formula C12H10ClF2N3O B8570091 n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide

n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide

Cat. No.: B8570091
M. Wt: 285.68 g/mol
InChI Key: WLEYYNFKPBVDBE-UHFFFAOYSA-N
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Description

n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a chlorophenyl group, a difluoromethyl group, and a carboxamide group. Its unique structure lends itself to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Addition of the Difluoromethyl Group: The difluoromethyl group can be added using difluoromethylating agents under specific conditions.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding acid chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(3-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

n-(2-chlorophenyl)-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10ClF2N3O

Molecular Weight

285.68 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C12H10ClF2N3O/c1-18-6-7(10(17-18)11(14)15)12(19)16-9-5-3-2-4-8(9)13/h2-6,11H,1H3,(H,16,19)

InChI Key

WLEYYNFKPBVDBE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

80.0 g (0.403 mol, 98% pure) of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride were dissolved at 25° C. in 257.2 g of toluene. The solution was evacuated to 400 mbar and heated to 85° C. Subsequently, within 3 hours, 221.3 g (0.399 mol, 23% strength) of toluenic 2-chloroaniline solution were metered in and the reaction mixture was stirred for a further 1 hour. After venting and cooling to 20° C. with a ramp of 10° C./h, the mixture was stirred overnight. Subsequently, the mixture was cooled to 0° C., and the solids were filtered off, washed with cold toluene and dried at 80° C. under reduced pressure. The yield (without further processing of the mother liquor) was 105 g (92%).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
257.2 g
Type
solvent
Reaction Step One
Quantity
221.3 g
Type
reactant
Reaction Step Two

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